molecular formula C7H5BrFNO2 B6364343 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene CAS No. 1245644-86-3

2-Bromo-4-fluoro-3-methyl-1-nitrobenzene

Cat. No.: B6364343
CAS No.: 1245644-86-3
M. Wt: 234.02 g/mol
InChI Key: PDMCCNBQQUKSMY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-3-methyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, bromination, and fluorination of suitable precursor compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methyl group can affect the compound’s hydrophobicity and overall molecular stability .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-1-nitrobenzene
  • 2-Bromo-4-fluoro-3-methylbenzene
  • 2-Bromo-4-fluoro-3-nitrobenzene

Uniqueness: 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is unique due to the specific combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-1-fluoro-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCCNBQQUKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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